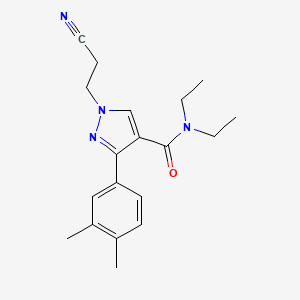![molecular formula C21H26N2O2 B4889301 1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4889301.png)
1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine
Descripción general
Descripción
1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the enhancement of neurotrophic factor expression. It has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments, including its high potency and specificity for its target receptors. However, its limited solubility and stability may present challenges for certain experimental protocols.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine, including its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. It may also have applications in the treatment of mood disorders and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has been studied for a variety of scientific research applications, including its potential as a neuroprotective agent, antidepressant, and cognitive enhancer. It has also been investigated for its role in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)17-21(24)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDRWXKRKOOMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)
![1-methyl-5-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4889244.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)
![5-ethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B4889265.png)

![1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4889278.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4889293.png)
![2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4889299.png)
![N-[3-(dimethylamino)propyl]-N-(4-methoxy-2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4889303.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)cyclohexyl(methyl)amine](/img/structure/B4889310.png)
![N-ethyl-N-methyl-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4889313.png)
![4-[(3-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4889321.png)